molecular formula C22H23F3N2O3S B3614872 ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE

ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE

Cat. No.: B3614872
M. Wt: 452.5 g/mol
InChI Key: WNPQQVDAYFPMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound characterized by the presence of a trifluoromethyl group, a piperidine ring, and a benzoate ester

Preparation Methods

The synthesis of ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps. One common synthetic route includes the reaction of ethyl 4-aminobenzoate with 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction .

Chemical Reactions Analysis

ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and benzoate ester moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The trifluoromethyl group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O3S/c1-2-30-19(28)15-6-8-18(9-7-15)26-20(31)27-12-10-21(29,11-13-27)16-4-3-5-17(14-16)22(23,24)25/h3-9,14,29H,2,10-13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPQQVDAYFPMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE
Reactant of Route 3
ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE
Reactant of Route 5
ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE

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